1H-Imidazolium, 1-methyl-3-octyl-
Overview
Description
1H-Imidazolium, 1-methyl-3-octyl- is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for a wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1H-Imidazolium, 1-methyl-3-octyl- typically involves the alkylation of 1-methylimidazole with an appropriate alkyl halide, such as octyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1H-Imidazolium, 1-methyl-3-octyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides, thiolates, or amines.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1H-Imidazolium, 1-methyl-3-octyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-methyl-3-octyl- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death . The compound’s high ionic conductivity and thermal stability also make it effective in applications such as electrochemistry and catalysis .
Comparison with Similar Compounds
1H-Imidazolium, 1-methyl-3-octyl- can be compared with other similar imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a shorter alkyl chain compared to 1H-Imidazolium, 1-methyl-3-octyl-, which can affect its solubility and thermal stability.
1-Ethyl-3-methylimidazolium chloride: Similar to the above, this compound also has a shorter alkyl chain and different physicochemical properties.
1-Hexyl-3-methylimidazolium chloride: This compound has an intermediate alkyl chain length, providing a balance between solubility and stability.
The uniqueness of 1H-Imidazolium, 1-methyl-3-octyl- lies in its longer alkyl chain, which can enhance its hydrophobicity and ability to interact with nonpolar substances .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14/h10-12H,3-9H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMVWUBWIHZLMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048076 | |
Record name | 1-Methyl-3-octylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178631-03-3 | |
Record name | 1-Methyl-3-octylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-octylimidazolium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856P4L9QUQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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